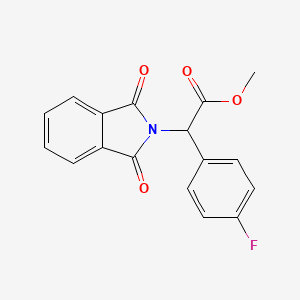

![molecular formula C10H12FNO5S B2765459 1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene CAS No. 2411298-24-1](/img/structure/B2765459.png)

1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

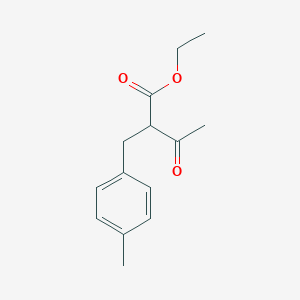

“1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene” is a chemical compound with the molecular formula C10H12FNO5S . It is a type of sulfonyl fluoride, which are known for their widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

Synthesis Analysis

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C10H12FNO5S/c1-12(6-7-13)10(14)8-2-4-9(5-3-8)17-18(11,15)16/h2-5,13H,6-7H2,1H3 .Chemical Reactions Analysis

Sulfonyl fluorides, such as “this compound”, are generally involved in reactions like direct fluorosulfonylation . The reaction mechanism for this process involves the generation of fluorosulfonyl radicals, which then attack the double bond of the alkene, leading to the formation of a carbon radical intermediate .Aplicaciones Científicas De Investigación

Proton Exchange Membranes

One notable application of fluorinated compounds is in the development of highly conducting and stable proton exchange membranes (PEMs) for fuel cells. A study by Kim et al. (2020) synthesized fluorinated sulfonated semi-crystalline poly (arylene ether) copolymers, showing promising results in terms of ion exchange capacity, mechanical stability, thermal stability, and oxidative stability, making these materials excellent candidates for replacing commercial ion exchange membranes (Kim, Park, & Lee, 2020).

Fluorescent Materials

Another application involves the synthesis of benzene-based green fluorophores, as demonstrated by Beppu et al. (2015). They presented a novel architecture for green fluorophores, which exhibits high fluorescence emission and photostability, being solid-state emissive, water-soluble, and solvent- and pH-independent. This development is significant for imaging applications and displays, offering an enhanced spectroscopic signal with a simple benzene ring structure (Beppu, Tomiguchi, Masuhara, Pu, & Katagiri, 2015).

Organic Synthesis and Modification

In organic synthesis, the reactivity of fluorinated compounds with acyclic olefins has been explored, leading to the formation of isomeric α-fluoro-β-sulfonyloxy products, as found by Pirkuliev et al. (2001). This work provides insight into potential mechanisms and applications for creating complex fluorinated organic molecules (Pirkuliev, Brel, Akhmedov, Magerramov, Shykhaliev, & Zefirov, 2001).

Solubility Studies

Understanding the solubility of fluorinated compounds in organic solvents is crucial for their practical application in synthesis and materials science. Qian et al. (2014) measured the solubilities of 1-fluoro-4-(methylsulfonyl)benzene in various solvents, providing valuable data for predicting solubility behavior and designing synthesis protocols (Qian, Wang, & Chen, 2014).

Sulfonated Monomers for Polymer Synthesis

The synthesis of new sulfonated monomers suitable for polyarylether synthesis was reported by McKay et al. (2005), highlighting the potential of these monomers for producing proton exchange membranes with enhanced properties (McKay, Lashlee, Marshall, & Kopitzke, 2005).

Mecanismo De Acción

The mechanism of action of “1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene” in chemical reactions is primarily through its fluorosulfonyl radical. The fluorosulfonyl radical is generated through single-electron reduction and then attacks the double bond of the alkene, leading to the formation of a carbon radical intermediate .

Direcciones Futuras

Sulfonyl fluorides, including “1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene”, have found widespread applications in various fields . The development of new methods for the generation of fluorosulfonyl radicals and their use in the synthesis of diverse functionalized sulfonyl fluorides is a promising area of research .

Propiedades

IUPAC Name |

1-fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO5S/c1-12(6-7-13)10(14)8-2-4-9(5-3-8)17-18(11,15)16/h2-5,13H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPOSWYMAMHYHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)C1=CC=C(C=C1)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2765376.png)

![2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2765377.png)

![3-fluoro-8-(1-methyl-1H-imidazole-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2765378.png)

![2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2765381.png)

![ethyl 5-(3-chlorobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765382.png)

![N-benzyl-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2765385.png)

![2-(benzylsulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole](/img/structure/B2765389.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B2765392.png)

![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2765398.png)